1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
Description
1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a piperidine core substituted with a tetrahydrothiophen-3-yl group at the 1-position and an o-tolyl (2-methylphenyl) moiety on the urea nitrogen.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-14-4-2-3-5-17(14)20-18(22)19-12-15-6-9-21(10-7-15)16-8-11-23-13-16/h2-5,15-16H,6-13H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDICOJFPDZZHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound consists of a piperidine ring, a tetrahydrothiophene moiety, and an o-tolyl urea group. The presence of these functional groups suggests potential interactions with various biological systems.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Derivatives of piperidine and thiophene have shown promise as antitumor agents, particularly against specific cancer cell lines.
- Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial effects, indicating potential applications in treating infections.
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, which could be beneficial in neurodegenerative diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The urea moiety may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors in the body, altering signaling pathways involved in cell growth and survival.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting cellular functions.
Antitumor Activity
A study investigating the antitumor effects of piperidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Studies
Research on related compounds demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications in the tetrahydrothiophene ring significantly enhanced antibacterial potency.
Neuroprotective Effects
In neuroprotection studies, compounds with similar structures were shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares a common structural motif with several urea-piperidine derivatives, differing primarily in substituents on the piperidine ring and the aryl group of the urea. Below is a detailed analysis of its analogs and their implications:
Piperidine Substituents
- Tetrahydrothiophen-3-yl Group (Target Compound) : The sulfur-containing tetrahydrothiophene ring may enhance metabolic stability compared to oxygenated analogs (e.g., tetrahydrofuran in ) due to sulfur’s lower electronegativity and reduced susceptibility to oxidative degradation .
- ACPU was synthesized with a 65% yield via EDCI/DMAP-mediated coupling, suggesting steric challenges compared to sulfonylated analogs .
- Methylsulfonyl (, Compound 12) : Sulfonyl groups improve solubility via polar interactions. Compound 12 achieved a 51% yield, lower than butane-sulfonyl analog 13 (66%), possibly due to smaller sulfonyl groups favoring faster reaction kinetics .
- Triazine and Cyclopropane (): Modifications like 4-methyl-6-(methylamino)-1,3,5-triazine (Compound 18) or cyclopropanecarbonyl (Compound 23) introduce hydrogen-bond acceptors or rigid hydrophobic domains, likely targeting enzyme active sites (e.g., soluble epoxide hydrolase) .
Urea Aryl Groups
- Trifluoromethylphenyl (Compounds 11–13, ) : The electron-withdrawing CF₃ group enhances metabolic stability and may influence π-π stacking in target binding .
- Chlorophenyl () : The 3-chlorophenyl group in 1-(3-chlorophenyl)-3-(1-methyl-4-oxo-1,4,5,6-tetrahydropyridin-2-yl)urea introduces electronegativity, affecting dipole interactions and solubility (molecular weight: 280.714) .
Table 1: Key Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
